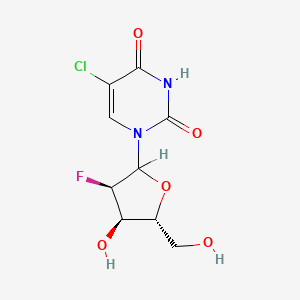
5-Cfdru
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxyfluorescein diacetate, acetoxymethyl ester (5-Cfdru) is a non-fluorescent, cell-permeable dye that is widely used in various biological and chemical research applications. Once inside the cell, cellular esterases cleave the acetoxymethyl ester groups, resulting in the formation of 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cells, indicating their viability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves the reaction of 5-carboxyfluorescein with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 5-Carboxyfluorescein diacetate, acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and solvents, as well as for the purification steps. This ensures consistency in the quality and yield of the product .
化学反応の分析
Types of Reactions
5-Carboxyfluorescein diacetate, acetoxymethyl ester undergoes hydrolysis reactions catalyzed by cellular esterases. This hydrolysis results in the removal of the acetoxymethyl ester groups, converting the compound into 5-carboxyfluorescein .
Common Reagents and Conditions
Reagents: Acetoxymethyl bromide, triethylamine, dichloromethane.
Conditions: Room temperature, organic solvent medium.
Major Products
The major product formed from the hydrolysis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester is 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells .
科学的研究の応用
5-Carboxyfluorescein diacetate, acetoxymethyl ester is extensively used in various scientific research applications, including:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry to analyze live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize and quantify live cells.
Drug Screening: The compound is used in drug screening assays to evaluate the cytotoxic effects of various compounds on live cells.
作用機序
The mechanism of action of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves its uptake by live cells, where cellular esterases cleave the acetoxymethyl ester groups. This results in the formation of 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells. The fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell viability .
類似化合物との比較
Similar Compounds
5-Carboxyfluorescein diacetate (5-CFDA): Similar to 5-Carboxyfluorescein diacetate, acetoxymethyl ester, but without the acetoxymethyl ester groups.
Fluorescein diacetate (FDA): A non-fluorescent compound that is hydrolyzed by cellular esterases to produce fluorescein, a fluorescent compound.
Calcein-AM: Another cell-permeable dye that is hydrolyzed by cellular esterases to produce calcein, a fluorescent compound.
Uniqueness
5-Carboxyfluorescein diacetate, acetoxymethyl ester is unique in its ability to provide a highly fluorescent signal upon hydrolysis by cellular esterases, making it an excellent indicator of cell viability. Its acetoxymethyl ester groups enhance its cell permeability compared to other similar compounds .
特性
CAS番号 |
55612-15-2 |
|---|---|
分子式 |
C9H10ClFN2O5 |
分子量 |
280.64 g/mol |
IUPAC名 |
5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChIキー |
NEJVFDJYSZDPCD-CDRSNLLMSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


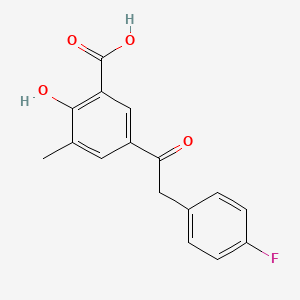
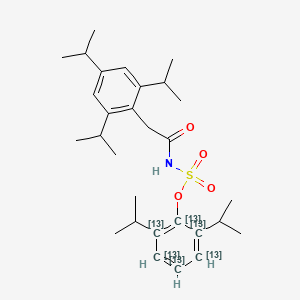
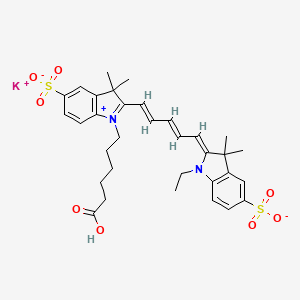

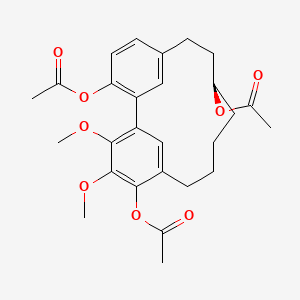
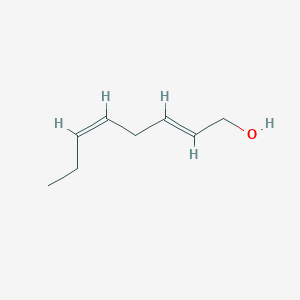
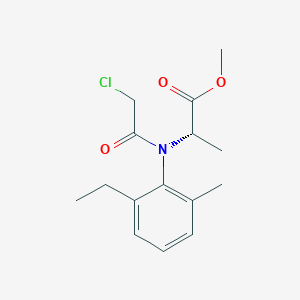
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
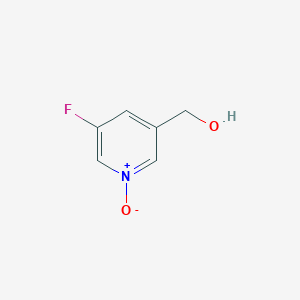
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
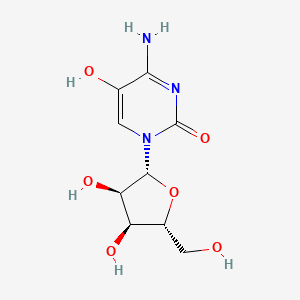
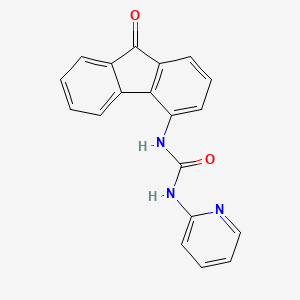

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
